molecular formula C10H8FNOS2 B2823061 (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone CAS No. 1267167-98-5

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone

Cat. No.: B2823061
CAS No.: 1267167-98-5
M. Wt: 241.3
InChI Key: TTXDWIWBVFIDJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone typically involves the reaction of 3-fluorobenzaldehyde with 2-aminothiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidinyl derivatives, and various substituted fluorophenyl compounds. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

(3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications .

Properties

IUPAC Name

(3-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXDWIWBVFIDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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